![molecular formula C17H17FN2O3S B5910504 N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of drugs known as protein kinase inhibitors, which target specific proteins involved in cancer cell growth and proliferation.
Mecanismo De Acción
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide works by inhibiting the activity of specific proteins known as Bruton's tyrosine kinase (BTK) and interleukin-2 inducible T-cell kinase (ITK). These proteins play a crucial role in the growth and survival of cancer cells. By inhibiting their activity, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells, as well as reduce the expression of certain proteins involved in cancer cell survival. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is its specificity for BTK and ITK, which makes it a promising candidate for cancer treatment. However, its effectiveness may vary depending on the type of cancer being treated. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide may have limited efficacy in patients who have developed resistance to other cancer treatments.
Direcciones Futuras
There are several future directions for research on N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide. One potential area of investigation is its use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective inhibitors of BTK and ITK. Additionally, further studies are needed to determine the optimal dosage and treatment duration of N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide for different types of cancer.
Métodos De Síntesis
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-fluoroaniline, morpholine, and benzenesulfonyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has been the subject of several scientific studies, which have investigated its potential as a cancer treatment. These studies have focused on its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Propiedades
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-8-6-14(7-9-15)17(20-10-12-23-13-11-20)19-24(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAIPQQRGXPLX-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
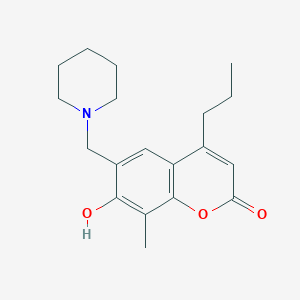
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)
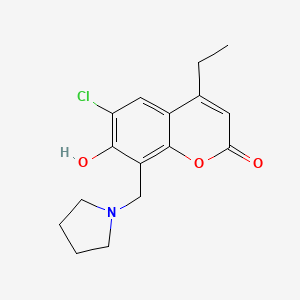
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)
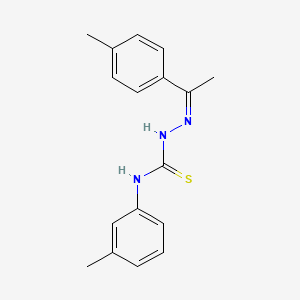

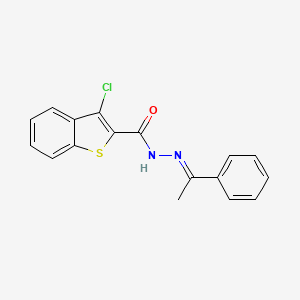
![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
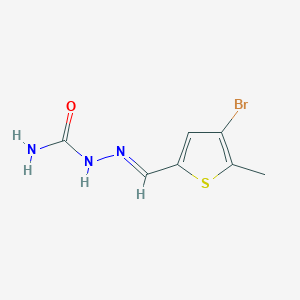
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)